[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol
Description
Properties
IUPAC Name |
[5-(2-methyl-3-nitrophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIZHZGKLNGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
- Oxidation: Corresponding aldehydes or carboxylic acids.
- Reduction: Amines.
- Substitution: Chlorides or other substituted products .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The furan ring and methanol group contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Effects on Aromatic Rings
- Nitro Position and Electronic Effects: The 3-nitro group on the phenyl ring (ortho to the methyl group in the main compound) contrasts with para-nitro derivatives like 5-(4-nitrophenyl)-2-furaldehyde oxime . Example: 5-(3-Nitrophenyl)-2-furaldehyde oxime (B) (m.p. unreported) has a nitro group at the meta position, balancing electronic and steric effects compared to para isomers .
- Methyl vs. Halogen Substituents: Compared to [5-(2-Chloro-4-nitro-phenyl)-furan-2-yl]methanol (C₁₁H₈ClNO₄) , the main compound’s methyl group (C₁₂H₁₁NO₄) is electron-donating, increasing electron density on the phenyl ring. Chlorine’s electron-withdrawing nature reduces ring reactivity but enhances polarity.
2.2 Functional Group Variations
- Methanol vs. Aldehyde/Oxime Groups: Methanol derivatives (e.g., [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol ) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas aldehyde groups (e.g., 5-(3-nitrophenyl)-2-furaldehyde ) are more reactive in condensation reactions. Oxime derivatives like 5-(4-nitrophenyl)-2-furaldehyde oxime (C) show stabilized crystal structures via hydrogen bonding, a trait likely shared by the main compound’s methanol group .
Physicochemical and Thermodynamic Properties
While direct data for the main compound are lacking, trends from analogs suggest:
3.1 Melting Points and Solubility
- Melting Points: (5-Methyl-2-furyl)[5-(3-nitrophenyl)-2-furyl]methane (4d): 77–77.5°C . Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystallizes from ethanol, though m.p. unreported . The main compound’s ortho-nitro and methyl groups may elevate its melting point due to steric packing effects.
- Solubility: Methanol derivatives (e.g., [5-(Trifluoromethyl)-2-Furyl]Methanol ) are more soluble in ethanol and methanol than aldehyde/oxime analogs.
3.2 Thermodynamic Stability
- For 5-(nitrophenyl)-2-furaldehyde oximes, sublimation enthalpies (ΔH°sub) range from 90–110 kJ/mol, with vapor pressures decreasing as nitro groups increase molecular weight . The main compound’s ΔH°sub is expected to align with these values.
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Thermodynamic Properties of Analogs
Biological Activity
[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol is a compound of significant interest due to its unique structural features and potential biological activities. This compound, characterized by a furan ring substituted with a 2-methyl-3-nitrophenyl group, has been investigated for various pharmacological properties, particularly its antimicrobial and anti-inflammatory effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₁₂H₁₁N₁O₄. It appears as a white to pale yellow crystalline solid and belongs to the class of nitroaromatic compounds. The presence of both a furan ring and a nitrophenyl group contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Notably, it has been shown to inhibit PqsD, an enzyme involved in the biosynthesis of quorum-sensing signal molecules in Pseudomonas aeruginosa, which plays a critical role in bacterial communication and biofilm formation .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Inhibition of PqsD Enzyme : A study focused on the structure-activity relationship (SAR) of various derivatives based on the (2-nitrophenyl)methanol scaffold demonstrated that modifications could enhance binding affinity and inhibitory potency against PqsD . This research established a framework for developing new anti-infective agents targeting bacterial communication systems.
- Toxicity Assessments : Toxicity evaluations conducted using Ames tests indicated that this compound did not exhibit mutagenic effects at high concentrations (up to 5000 µg/plate), suggesting a favorable safety profile for further development .
Q & A
Q. What are the common synthetic routes for [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol?
- Methodological Answer: The compound can be synthesized via condensation of 5-aryl-2-furaldehydes with appropriate reagents. For example, tris(5-aryl-2-furyl)methane derivatives are prepared using 5-aryl-2-furaldehydes and Amberlyst 15 as a catalyst under reflux conditions. Intermediate isolation (e.g., [1,3]dioxolanes) is critical for purity . Alternatively, reductive methods involving 5-hydroxymethylfurfural (HMF) derivatives with catalysts like silica-supported cobalt nanoparticles can introduce methanol groups .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer: Use to confirm hydrogen environments (e.g., aromatic protons and methylene groups) and elemental analysis to verify composition. For example, signals at δ 5.74 ppm (CH) and δ 6.32–8.42 ppm (furyl and aryl protons) are diagnostic . Melting point analysis (e.g., 118–119°C for tris[5-(3-nitrophenyl)-2-furyl]methane) and IR spectroscopy can further validate structural integrity .
Q. How should air- or moisture-sensitive intermediates be handled during synthesis?
- Methodological Answer: Employ inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents (e.g., dry THF) for reactions involving NaH or sensitive intermediates like vinyl-substituted furans. Strict temperature control (e.g., 0°C for NaH-mediated reactions) minimizes side reactions .
Advanced Research Questions
Q. How do electron-withdrawing substituents on the aryl group influence synthesis efficiency?
- Methodological Answer: Substituents like nitro groups impact reactivity due to electronic effects. For example, 4-nitrophenyl derivatives fail to form tris-furylmethane under standard conditions, requiring alternative pathways (e.g., intermediate dioxolane isolation and subsequent acid treatment). Steric hindrance and electronic deactivation must be mitigated by adjusting catalyst loading (e.g., 50 mol% Amberlyst 15) .
Q. How can reaction yields be optimized for nitro-substituted furan derivatives?
- Methodological Answer: Catalyst selection is key: Amberlyst 15 improves yields (e.g., 90% for tris[5-(3-nitrophenyl)-2-furyl]methane) by facilitating intermediate formation. Solvent choice (e.g., toluene for cyclization) and stepwise purification (e.g., column chromatography) enhance purity. For challenging substrates, sequential reactions (e.g., Meerwein arylation followed by condensation) may be necessary .
Q. What strategies resolve contradictions in reported reaction yields for similar compounds?
- Methodological Answer: Systematically compare reaction parameters (e.g., catalyst type, solvent polarity, temperature). For instance, HMF-derived methanol yields vary from 80% to 96% depending on zeolite catalysts (e.g., Al–beta vs. Ytterbium sulfate). Replicate conditions with controlled variables and validate via tracking to identify critical steps .
Q. How can bioactivity assays be designed to evaluate this compound derivatives?
- Methodological Answer: Prioritize in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and antioxidant potential (e.g., DPPH radical scavenging). For anti-inflammatory studies, use LPS-induced cytokine release models (e.g., IL-6/TNF-α in macrophages). Structure-activity relationships (SAR) should guide substituent modifications (e.g., nitro vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
